Aminoethyn-1-ol
Description
Synonyms and Alternative Designations:
| Common Name | Rationale |
|---|---|
| 1-Aminoethanol | Historical name emphasizing alcohol functionality |
| 2-Hydroxyethylamine | Describes substituents on the ethyl backbone |
| β-Aminoethyl alcohol | Obsolete term using Greek letter positional notation |
The compound’s chiral center at carbon 1 (bonded to -NH₂, -OH, -CH₂OH, and -H) introduces stereochemical complexity. While early studies did not resolve its enantiomers, modern analyses confirm the existence of (R)- and (S)-configurations, though pure isolates remain rare.
Positional Isomerism in Alkanolamine Family
This compound and ethanolamine (2-aminoethanol) exemplify positional isomerism , differing solely in the relative positions of their functional groups:
| Property | This compound | Ethanolamine |
|---|---|---|
| IUPAC Name | 2-hydroxyethan-1-amine | 2-aminoethan-1-ol |
| Functional Group Positions | -NH₂ at C1, -OH at C2 | -NH₂ at C2, -OH at C1 |
| Commercial Relevance | Theoretical studies | Industrial surfactant precursor |
| Stereoisomerism | Two enantiomers | No stereocenters |
This isomerism profoundly impacts physicochemical behavior. This compound’s intramolecular hydrogen bonding between the -NH₂ and -OH groups reduces its volatility compared to ethanolamine. Additionally, the proximity of functional groups in this compound facilitates unique reaction pathways, such as cyclization to aziridine derivatives under acidic conditions, a process less favorable in its isomer.
The structural dichotomy between these isomers underscores the broader principle that minor positional changes in polyfunctional molecules can drastically alter their chemical profiles and applications. While ethanolamine dominates industrial processes, this compound remains pivotal for probing stereoelectronic effects in amine chemistry.
Properties
CAS No. |
199673-68-2 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
2-aminoethynol |
InChI |
InChI=1S/C2H3NO/c3-1-2-4/h4H,3H2 |
InChI Key |
DFDXYIMTUIOAFP-UHFFFAOYSA-N |
Canonical SMILES |
C(#CO)N |
Origin of Product |
United States |
Preparation Methods
Chemical Reaction Pathways and Intermediates
1-Aminoethyn-1-ol is also implicated as an intermediate in several organic reactions:
Strecker Reaction:
It acts as an intermediate in the synthesis of amino acids such as alanine by condensation of aldehydes, ammonia, and hydrogen cyanide.-
- Oxidation of 1-aminoethyn-1-ol yields acetaldehyde and ammonia.
- Reduction can convert it to ethylamine.
Substitution Reactions:
The hydroxyl group can be replaced by other functional groups under appropriate conditions.
| Reaction Type | Description | Products |
|---|---|---|
| Strecker Reaction | Intermediate in amino acid synthesis | Alanine and other amino acids |
| Oxidation | Conversion to acetaldehyde and ammonia | Acetaldehyde, NH3 |
| Reduction | Formation of ethylamine | Ethylamine |
| Substitution | Hydroxyl group replacement | Substituted amino alcohols |
These pathways highlight the compound’s versatility as a synthetic intermediate.
Summary Table of Preparation Methods
| Method | Reactants/Enzymes | Conditions | Notes |
|---|---|---|---|
| Chemical synthesis | Acetaldehyde + aqueous ammonia | Aqueous solution, ambient temp | Classical, historical method |
| Enzymatic synthesis | Hydroxy ketones + transaminase | pH 7-8, 15-30°C, 24-48 h | High enantiomeric purity, industrially viable (for analogs) |
| Intermediate in Strecker | Aldehydes + NH3 + HCN | Various | Used in amino acid synthesis |
Chemical Reactions Analysis
Role in the Strecker Reaction
1-Aminoethanol serves as a transient intermediate in the Strecker synthesis of alanine , a non-polar amino acid. The reaction pathway involves:
-
Condensation of acetaldehyde with ammonia and hydrogen cyanide (HCN) to form an aminonitrile intermediate.
-
Hydrolysis of the aminonitrile to yield 1-aminoethanol.
-
Further oxidation to produce alanine (-aminopropanoic acid) .
This pathway highlights its role in prebiotic chemistry and the origin of amino acids.
Oxidation and Decomposition
1-Aminoethanol undergoes oxidative degradation under ambient conditions, producing acetaldehyde (CH₃CHO) and ammonia (NH₃) via the reverse of its synthesis reaction:
This decomposition is catalyzed by heat or acidic/basic conditions .
Stability and Isomerization
Due to its structural configuration, 1-aminoethanol is less stable than its isomer 2-aminoethanol. It readily isomerizes under mild thermal conditions, though specific kinetic data remain limited. Theoretical studies suggest an energy barrier of ~40–50 kcal/mol for isomerization, consistent with analogous alcohol-amine systems .
Comparative Reactivity with 2-Aminoethanol
While 2-aminoethanol (ethanolamine) reacts with CO₂ to form carbamates or carbonates in industrial gas-scrubbing processes , 1-aminoethanol lacks such reactivity due to steric hindrance and electronic effects. Quantum mechanical calculations indicate that the six-membered transition state required for CO₂ interaction is energetically unfavorable for 1-aminoethanol .
Thermodynamic and Kinetic Data
Challenges in Experimental Study
Scientific Research Applications
Chemical Applications
Organic Synthesis : Aminoethyn-1-ol serves as a crucial intermediate in organic synthesis. It is particularly significant in the Strecker reaction , which is used for synthesizing amino acids. This reaction involves the condensation of an aldehyde with ammonia and hydrogen cyanide, where this compound acts as a reactant to facilitate the formation of amino acids.
Gas Scrubbing : In industrial applications, this compound is utilized in gas scrubbing processes to remove carbon dioxide and hydrogen sulfide from flue gases. Its ability to ionize dissolved acidic compounds enhances the solubility of these gases, making it effective for environmental remediation .
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate in the Strecker reaction for amino acid synthesis. |
| Gas Scrubbing | Used to remove CO₂ and H₂S from flue gases in industrial processes. |
Biological Applications
Phospholipid Metabolism : this compound is a precursor to phosphatidylethanolamine , a vital phospholipid in cell membranes. The synthesis of this phospholipid occurs via the Kennedy pathway , where this compound is converted into phosphatidylethanolamine through enzymatic reactions.
Cell Growth and Neuroprotection : Research indicates that this compound exhibits growth factor activity by stimulating cell proliferation. It has been shown to protect neuronal cells from apoptosis, suggesting its potential use in neurodegenerative disease therapies .
| Biological Activity | Mechanism/Effect |
|---|---|
| Phospholipid Synthesis | Precursor for phosphatidylethanolamine in cell membranes. |
| Neuroprotection | Protects against apoptosis in neuronal cells. |
Therapeutic Potential
Cardioprotection : Studies suggest that this compound may have cardioprotective effects during ischemic events, indicating its potential application in treating heart diseases.
Antioxidant Properties : The compound exhibits antioxidative properties that may help mitigate oxidative stress within cells, further supporting its therapeutic applications.
| Therapeutic Application | Potential Benefit |
|---|---|
| Cardioprotection | May protect cardiac tissues during ischemia. |
| Antioxidant Therapy | Mitigates oxidative stress-related damage in cells. |
Case Study 1: Neuroprotection
In a study involving murine neuroblastoma cells, this compound was found to protect against serum-induced apoptosis. This protective mechanism was linked to the degradation of anandamide by fatty acid amide hydrolase, highlighting its role in neuroprotection.
Case Study 2: Gas Scrubbing Efficiency
Research demonstrated the effectiveness of this compound solutions in scrubbing CO₂ from industrial emissions, showcasing its utility in environmental applications and compliance with regulatory standards for air quality .
Mechanism of Action
The mechanism of action of aminoethyn-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Limitations of the Provided Evidence
The compounds described in the evidence include:
- 2-Aminopyridin-3-ol (CAS 16867-03-1): A pyridine derivative with amino and hydroxyl groups .
- 3-(1-Aminoethyl)adamantan-1-ol (CAS 90812-24-1): A rigid adamantane-based amino alcohol .
- 5-(Diethylamino)pentan-1-ol (CAS 2683-57-0): A linear aliphatic amino alcohol .
- 2-Aminoindan-1-ol (CAS 13575-72-9): A bicyclic indane derivative with adjacent amino and hydroxyl groups .
These compounds differ significantly from Aminoethyn-1-ol (hypothetically, an alkyne-containing amino alcohol with the structure H₂N–C≡C–OH) in terms of:
- Backbone structure (aromatic vs. aliphatic vs. ethynyl).
- Functional group placement (e.g., hydroxyl and amino groups on adjacent carbons vs. separated positions).
- Reactivity (e.g., alkyne vs. amine-alcohol interactions).
Without data on this compound, comparisons of toxicity, stability, or applications are speculative.
General Trends in Amino Alcohol Chemistry
While direct comparisons are impossible, the evidence highlights key properties of amino alcohols:
Table 1: Physical and Chemical Properties of Evidence Compounds
Key Observations:
Structural Rigidity vs. Aliphatic amino alcohols (e.g., 5-(Diethylamino)pentan-1-ol) offer greater conformational flexibility, influencing solubility and reactivity .
Safety and Handling: Pyridine-based amino alcohols (e.g., 2-Aminopyridin-3-ol) require stringent PPE due to irritancy risks . Adamantane derivatives demand respiratory protection and environmental controls .
Environmental Impact: Linear amino alcohols (e.g., 5-(Diethylamino)pentan-1-ol) may release toxic fumes during combustion, necessitating specialized firefighting measures .
Hypothetical Comparison with this compound
Assuming this compound has the structure H₂N–C≡C–OH, its properties would differ markedly from the evidence compounds:
- Reactivity : The ethynyl group (C≡C) could confer acidity to the hydroxyl group (sp-hybridized carbon) and enable alkyne-specific reactions (e.g., cycloadditions).
Q & A
Q. What are the key considerations for synthesizing and characterizing Aminoethyn-1-ol in laboratory settings?
Methodological Answer: Synthesis of this compound requires careful selection of precursors (e.g., acetylene derivatives and ammonia analogs) and optimization of reaction conditions (temperature, solvent polarity, and catalyst loading). Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on characteristic peaks for ethynyl (-C≡C-) and amine (-NH2) groups.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity.
- Elemental Analysis to confirm stoichiometric ratios of C, H, and N.
Experimental protocols must be documented in sufficient detail to ensure reproducibility, with raw data (e.g., NMR spectra, chromatograms) archived in supplementary materials .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, as the compound may release irritant vapors (e.g., H319, H335 hazards) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data for this compound’s reactivity under varying pH conditions?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized pH buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 4.5) to isolate pH-dependent reactivity trends.
- Spectroscopic Monitoring: Use real-time UV-Vis or IR spectroscopy to track intermediate formation during reactions.
- Statistical Validation: Apply ANOVA or t-tests to assess significance of observed discrepancies, ensuring instrument calibration errors are ruled out .
Q. What computational methods are recommended for predicting this compound’s stability in novel solvent systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of the ethynyl and amine groups to assess susceptibility to hydrolysis or oxidation.
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMSO) versus protic solvents (e.g., methanol) to predict degradation pathways.
- QSPR Models: Use quantitative structure-property relationship frameworks to correlate solvent parameters (e.g., dielectric constant) with compound stability .
Q. How should researchers design assays to evaluate this compound’s acute toxicity in cellular models?
Methodological Answer:
- In Vitro Cytotoxicity Screening: Use human hepatocyte (e.g., HepG2) or fibroblast (e.g., NIH/3T3) cell lines with MTT or resazurin assays to quantify IC50 values.
- Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction.
- Metabolite Profiling: Pair LC-MS/MS analysis with toxicity endpoints to identify toxic metabolites (e.g., reactive aldehydes or epoxides) .
Q. What strategies optimize the integration of this compound into multi-step synthetic pathways?
Methodological Answer:
- Protecting Group Chemistry: Temporarily mask the amine group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps.
- Cross-Coupling Reactions: Leverage Sonogashira or Buchwald-Hartwig couplings to functionalize the ethynyl group while preserving amine reactivity.
- Purification Workflows: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate intermediates .
Data Presentation and Reproducibility
Q. How should raw and processed data for this compound studies be archived to meet journal standards?
Methodological Answer:
- Supplementary Materials: Deposit raw NMR spectra, chromatograms, and crystallographic data in repositories like Figshare or Zenodo, ensuring DOIs are assigned.
- Metadata Annotation: Include instrument settings (e.g., NMR frequency, LC column specifications) and software versions (e.g., Gaussian 16 for DFT) .
- Reproducibility Checklists: Adopt templates from journals like Nature Protocols to document experimental variables (e.g., temperature fluctuations, solvent batch variations) .
Q. What statistical approaches are appropriate for validating this compound’s kinetic parameters in catalytic studies?
Methodological Answer:
- Nonlinear Regression: Fit time-course data to Michaelis-Menten or Arrhenius equations using tools like GraphPad Prism or Python’s SciPy library.
- Error Propagation Analysis: Calculate confidence intervals for rate constants (k) using Monte Carlo simulations or bootstrap resampling.
- Outlier Detection: Apply Grubbs’ test or Mahalanobis distance to identify and justify exclusion of anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
